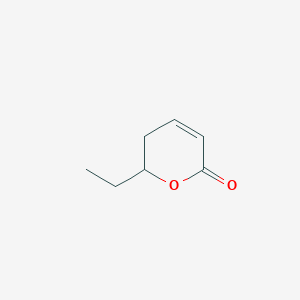

6-ethyl-5,6-dihydro-2H-pyran-2-one

Description

Significance of Dihydropyranone Derivatives in Organic Chemistry

Dihydropyranone derivatives, also known as enol δ-lactones, are recognized for their prevalence in biologically active compounds and their utility in organic synthesis. nih.gov These structures are not merely synthetic curiosities; they are integral components of many pharmaceutical products and serve as versatile platforms for creating more complex molecules like functionalized enones and γ-lactones. nih.gov The dihydropyranone motif is found in molecules used for chemical communication between organisms, highlighting its role in nature. nih.gov

Their importance has spurred significant research into their synthesis. Modern organic chemistry has seen the rise of organocatalysis, particularly using N-heterocyclic carbenes (NHCs), as a powerful tool for constructing dihydropyranone rings. nih.govorganic-chemistry.orgmdpi.com These methods often allow for high levels of stereocontrol, which is crucial for the synthesis of biologically active molecules where specific three-dimensional arrangements are necessary for function. nih.govmdpi.com Furthermore, lactones such as dihydropyranones are valuable as synthetic intermediates and are sometimes employed as monomers in the creation of biodegradable polymers. tutorhunt.com

Structural Characteristics of 6-ethyl-5,6-dihydro-2H-pyran-2-one within the Lactone Class

Lactones are a class of organic compounds characterized by a cyclic ester linkage. youtube.com This ring is formed through the intramolecular esterification of a molecule containing both a carboxylic acid group and a hydroxyl group. youtube.comchemeurope.com Lactones are named based on the size of the ring, with Greek letters indicating the number of carbon atoms in the chain between the carbonyl and the oxygen of the alcohol.

The compound This compound is a delta-lactone, meaning it possesses a six-membered ring. chemeurope.com This ring size is generally associated with high stability due to minimal angle strain. chemeurope.com Its core structure is a pyranone ring that has been partially saturated, hence "dihydro." The key feature distinguishing this specific molecule is the presence of an ethyl substituent at the 6-position of the ring, adjacent to the ring oxygen. This chiral center means the molecule can exist as two different enantiomers.

Below are the key chemical and physical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H10O2 | nih.govnist.gov |

| Molecular Weight | 126.15 g/mol | nih.gov |

| CAS Number | 19895-35-3 | nih.govnist.gov |

| IUPAC Name | 6-ethyl-5,6-dihydropyran-2-one | nih.gov |

| Synonyms | 2-Hepten-5-olide | nih.govnist.gov |

| Physical Form | Liquid | sigmaaldrich.com |

Overview of Research Trajectories for Dihydropyranone Systems

Current research on dihydropyranone systems is largely driven by the need for efficient and selective synthetic methodologies. A major focus is on the development of catalytic asymmetric syntheses, which produce a specific enantiomer of a chiral molecule. nih.govorganic-chemistry.org Organocatalysis with N-heterocyclic carbenes (NHCs) has proven particularly fruitful, enabling various cycloaddition reactions to form the dihydropyranone skeleton with high enantiomeric excess. nih.govmdpi.com

Another significant research trajectory involves the synthesis of more complex molecular architectures that incorporate the dihydropyranone motif. The creation of bicyclic and spirocyclic systems, where the dihydropyranone ring is fused to other ring structures, is an active area of investigation aimed at discovering novel compounds with potential applications in medicinal chemistry. nih.gov

Furthermore, fundamental studies on the reactivity and stability of the 2H-pyran ring system are ongoing. The 2H-pyran ring can exist in equilibrium with an open-chain valence isomer, a (Z,Z)-dienone. mdpi.com Research aims to understand how different substituents and structural features influence this equilibrium, which is crucial for designing stable 2H-pyran derivatives and harnessing their reactivity as synthetic intermediates. mdpi.com The development of domino reactions, where multiple chemical transformations occur in a single pot, represents another frontier, offering a highly efficient pathway to complex pyranone-containing molecules. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2-ethyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C7H10O2/c1-2-6-4-3-5-7(8)9-6/h3,5-6H,2,4H2,1H3 |

InChI Key |

PBTYTLMBTXXZJF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC=CC(=O)O1 |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of the 6 Ethyl 5,6 Dihydro 2h Pyran 2 One Skeleton

Ring-Opening Reactions of the Dihydropyranone Core

The dihydropyranone core of 6-ethyl-5,6-dihydro-2H-pyran-2-one is susceptible to ring-opening reactions under various conditions, primarily through nucleophilic attack at the electrophilic carbonyl carbon (C-2) and the conjugated C-6 position. clockss.org This reactivity is characteristic of α,β-unsaturated esters and lactones.

The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Simple hydrolysis with aqueous acids or bases will lead to the corresponding 5-hydroxy-2-heptenoic acid. However, more complex nucleophiles, particularly those containing nitrogen, can initiate a cascade of reactions leading to new heterocyclic structures. clockss.org

Nitrogen nucleophiles such as ammonia, primary amines, and hydrazine (B178648) are known to react with the 2H-pyran-2-one ring, typically resulting in ring-opening and subsequent rearrangements or recyclizations. clockss.orgnih.gov For instance, the reaction of 2H-pyran-2-ones with hydrazine hydrate (B1144303) can lead to the formation of tetrahydropyridazine derivatives through a flexible open-ring intermediate. clockss.org While specific studies on this compound are limited, its behavior is expected to parallel that of other non-fused 2H-pyran-2-ones.

The general mechanism involves the initial attack of the nucleophile on the carbonyl group, leading to the opening of the lactone ring. The resulting intermediate can then undergo further transformations. nih.gov

Table 1: Expected Products from Nucleophilic Ring-Opening of this compound

| Nucleophile | Reagent Example | Expected Intermediate/Product | Reference |

| Hydroxide | Sodium Hydroxide | 5-hydroxy-2-heptenoic acid | clockss.org |

| Ammonia | NH₃ | 5-hydroxy-2-heptenamide | clockss.org |

| Primary Amine | R-NH₂ | N-substituted 5-hydroxy-2-heptenamide | nih.gov |

| Hydrazine | Hydrazine Hydrate | 5-hydroxy-2-heptenohydrazide | clockss.org |

Nucleophilic and Electrophilic Addition Reactions

The conjugated system in this compound presents multiple sites for nucleophilic attack: the carbonyl carbon (C-2), the β-carbon of the unsaturated system (C-4), and the δ-carbon (C-6). clockss.org The α,β-unsaturated lactone structure makes the molecule a prime candidate for Michael addition reactions.

A notable example is the enantioselective conjugate addition of Grignard reagents, which has been reported for the parent 5,6-dihydro-2H-pyran-2-one, catalyzed by a chiral phosphine-copper iodide complex. chemicalbook.comsigmaaldrich.com This type of reaction allows for the introduction of a substituent at the C-4 position, creating a new stereocenter. Applying this to the 6-ethyl derivative would yield 4,6-disubstituted tetrahydropyran-2-ones.

Electrophilic additions, conversely, target the electron-rich C=C double bond. Standard reactions such as halogenation are expected to proceed readily. For instance, the structurally similar 5,6-dihydro-2H-pyran-2-one undergoes bromination with N-bromosuccinimide to yield 5-bromo-5,6-dihydro-2H-pyran-2-one as a crude intermediate. orgsyn.org

Functional Group Transformations on the Ethyl Substituent and Ring

Beyond reactions that open the ring, the this compound skeleton allows for various functional group transformations. These modifications can be directed at the ethyl substituent or the pyranone ring itself.

On the Ring:

Reduction: The carbon-carbon double bond can be selectively reduced via catalytic hydrogenation to yield the corresponding saturated lactone, 6-ethyltetrahydropyran-2-one.

Epoxidation: The double bond can be epoxidized using reagents like m-CPBA to form an oxirane ring, a versatile intermediate for further functionalization.

Diels-Alder Reactions: The conjugated diene system within the pyran-2-one ring can act as a diene in Diels-Alder reactions, although this is more characteristic of the fully unsaturated 2H-pyran-2-ones. clockss.org

On the Ethyl Substituent:

While specific examples for this compound are scarce in the literature, standard methods for alkyl group functionalization could potentially be applied, such as free-radical halogenation at the position alpha to the ring, although selectivity could be a challenge.

Rearrangement Reactions Involving Pyranone Ring Systems

Pyran-2-one derivatives are known to undergo fascinating rearrangement reactions, often triggered by nucleophiles. researchgate.net These transformations typically involve the opening of the pyranone ring, followed by an intramolecular re-cyclization to form a new heterocyclic or carbocyclic system. clockss.org

For example, the treatment of 4H-pyrans with an acid catalyst can induce a ring-opening followed by a ring-closing process to furnish 3,4-dihydro-2-pyridones. scielo.org.mx While the starting material is a 4H-pyran isomer, this illustrates the propensity of pyran-based systems to rearrange into different heterocyclic cores. The mechanism is proposed to proceed through a hydration process to form an open-chain intermediate, which then undergoes a condensation reaction to yield the new ring system. scielo.org.mx Such rearrangements are highly valuable as they can lead to significant increases in molecular complexity from a simple starting material.

Derivatization to Access Diverse Heterocyclic Scaffolds

The 5,6-dihydropyran-2-one core is a powerful building block for constructing a wide variety of other heterocyclic systems. researchgate.net The reactivity of the lactone and the conjugated double bond allows for transformations into different ring sizes and types.

Synthesis of Pyridines: Pyran-based structures can be converted into pyridines. One proposed pathway involves a sequential ring-opening/ring-closing process, followed by oxidation. scielo.org.mx

Synthesis of Pyrazoles: The reaction of pyranone derivatives with hydrazines is a common route to pyrazoles. nih.gov For example, 2,3-dihydro-4H-pyran-4-ones react with arylhydrazines to give 5-substituted pyrazoles. nih.gov The reaction of this compound with hydrazine would likely proceed via ring opening to the hydrazide, followed by intramolecular cyclization and dehydration to afford a pyrazolone (B3327878) or pyrazole (B372694) derivative.

Synthesis of Indolizidines: The parent 5,6-dihydro-2H-pyran-2-one has been utilized as a starting material for the synthesis of polyhydroxyindolizidines, which are structurally related to castanospermine. nih.gov This transformation was achieved via a (1,3)-dipolar cycloaddition of a cyclic nitrone to the pyranone, followed by a sequence of methanolysis, intramolecular alkylation, and hydrogenolysis. nih.gov

Table 2: Examples of Heterocyclic Scaffolds Derived from Dihydropyran-2-ones

| Starting Material Type | Reagent(s) | Resulting Heterocycle | Reference |

| 4H-Pyran | H₂SO₄, EtOH, IR irradiation | 2-Pyridone | scielo.org.mx |

| 2,3-Dihydro-4H-pyran-4-one | Arylhydrazine, Montmorillonite KSF | Pyrazole | nih.gov |

| 5,6-Dihydro-2H-pyran-2-one | Cyclic Nitrone, then multi-step sequence | Indolizidine | nih.gov |

Studies on Reaction Mechanisms and Intermediates

Understanding the mechanisms of the reactions involving the this compound skeleton is crucial for controlling reaction outcomes and designing new synthetic pathways. Most mechanistic studies focus on the general class of pyran-2-ones rather than this specific derivative.

The reaction of pyran-2-ones with nitrogen nucleophiles is a well-studied area. clockss.org The process is generally initiated by a nucleophilic attack on one of the three electrophilic centers (C-2, C-4, or C-6). clockss.org In the case of dinucleophiles like hydrazine, the initial attack opens the lactone ring to form a flexible intermediate. clockss.org This intermediate can then undergo intramolecular cyclization, often involving the second nucleophilic site, to generate a new heterocyclic ring. For instance, the reaction of 2H-furo[3,2-b]pyran-2-ones with hydrazines leads to pyrazolones via a recyclization process involving the opening of the furan (B31954) ring. nih.govbeilstein-journals.org A proposed mechanism involves the initial acid-catalyzed addition of the amine to a carbonyl group, formation of an enamine, and subsequent attack of the second nucleophilic group on the lactone moiety to initiate recyclization. nih.gov

Computational studies, such as Density Functional Theory (DFT), have also been employed to investigate the reactivity of pyran-2-one systems, for example, in cycloaddition reactions, providing insights into the energetics of different reaction pathways. semanticscholar.org

Theoretical and Computational Investigations of 6 Ethyl 5,6 Dihydro 2h Pyran 2 One

Quantum Chemical Studies of Electronic Structure and Reactivity

The reactivity of the dihydropyranone ring is a central focus of these investigations. The ring can participate in various reactions, including cycloadditions and ring-openings. semanticscholar.orgnih.gov Computational studies have been employed to understand the mechanisms of these transformations. For example, in N-heterocyclic carbene (NHC)-catalyzed reactions, DFT calculations have helped to map out the mechanistic steps, including the attack of a nucleophile and the mode of enantioinduction. ncl-india.org

Quantum chemical modeling also supports the study of reaction kinetics. In the amidine-catalyzed ring-opening and fragmentation of 3,4-dihydropyranones, kinetic experiments combined with quantum chemical models suggest a mechanism where the catalyst plays a bifunctional role, acting as both a Brønsted base and a hydrogen-bond donor. researchgate.net Furthermore, quantum chemical calculations have been applied to understand the binding capabilities of 6-ethyl-5,6-dihydro-2H-pyran-2-one to biological targets, such as in the context of its potential antiviral activities. researchgate.net

Conformational Analysis and Energetic Landscapes of Dihydropyranones

The three-dimensional structure and conformational flexibility of dihydropyranones are key determinants of their reactivity and biological activity. Conformational analysis helps to identify the most stable arrangements of atoms in the molecule and the energy barriers between different conformations.

For dihydropyranone derivatives, techniques like ¹H NMR spectrometry and X-ray diffraction are used experimentally to determine conformation, often revealing pseudo-boat conformations for newly formed rings in Diels-Alder adducts. nih.gov These experimental findings are often complemented and rationalized by computational methods. Semi-empirical and DFT calculations are used to explore the potential energy surface of these molecules, identifying low-energy conformers and transition states. researchgate.net

For example, a conformational analysis was performed on carbohydrate-derived dienophiles, which are structurally related to dihydropyranones, using semiempirical calculations to understand their reactivity in Diels-Alder reactions. researchgate.net In more complex computational studies, conformational sampling is a critical step, as failure to identify the most stable conformer can lead to errors in calculated energies and predicted reaction outcomes. researchgate.net The relative stability of different diastereomers can be significant, with energy differences of several kcal/mol influencing which product is favored in a reaction. acs.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules and their interactions with their environment over time. For compounds like this compound, MD simulations can reveal how the molecule interacts with solvents, catalysts, or biological macromolecules.

MD simulations, in conjunction with quantum chemical calculations, have been used to confirm the binding capabilities of this compound. researchgate.net These simulations can elucidate important intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex between the molecule and its binding partner. researchgate.net In one study, MD simulations and MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations were used to estimate the binding free energies of related compounds to viral enzymes, providing insights that are useful for drug development. researchgate.net

The stability of natural product molecules is also studied using dynamic molecular analysis, which can predict how the molecule will behave in a biological system. nih.gov These simulations track the positions and velocities of atoms over time, offering a detailed picture of the molecule's flexibility and its non-covalent interactions, which are crucial for its biological function.

DFT-Based Calculations for Spectroscopic Prediction and Stereochemical Assignment

Density Functional Theory (DFT) has proven to be a highly accurate method for predicting various spectroscopic properties and for assigning the stereochemistry of chiral molecules. These predictions are invaluable for characterizing newly synthesized compounds and for understanding their structure.

DFT calculations can be used to predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic circular dichroism (ECD) spectra. By comparing the calculated spectra with experimental data, the absolute configuration of chiral centers can be confidently assigned. This approach was used to determine the absolute configuration of dihydropyranone products from Rauhut-Currier type reactions by correlating experimental results with known compounds and circular dichroism data. researchgate.net

In the synthesis of complex dihydropyranones, such as those with trifluoromethyl groups, DFT investigations have been crucial for understanding the origin of diastereo- and enantioselectivities. researchgate.net By calculating the energies of different transition states leading to various stereoisomers, researchers can rationalize why a particular isomer is formed preferentially. researchgate.net Similarly, DFT calculations have shown that the steric interactions between different parts of a molecule can lead to significant energy differences between diastereomers, allowing for the prediction of the most stable stereochemical outcome. acs.org

Table 1: Example of DFT-Calculated Energy Differences Between Diastereomers

| Diastereomer Pair | Calculated Energy Difference (kcal/mol) | More Stable Isomer | Reference |

|---|---|---|---|

| 5ba and 5ba' | 4.1 | 5ba | acs.org |

This table illustrates how DFT calculations can quantify the relative stability of stereoisomers.

Structure-Reactivity and Structure-Selectivity Relationship Modeling

Modeling the relationship between a molecule's structure and its reactivity or selectivity is a cornerstone of modern computational chemistry. For dihydropyranones, these models help to explain experimental observations and to design more efficient and selective chemical reactions.

Computational models have been extensively used to investigate the structure-reactivity relationships of dihydropyranones and their derivatives. For instance, the reactivity of dihydropyranones in ring-opening reactions is influenced by the substituents on the ring. The reaction rate can be significantly affected by the size and electronic nature of these substituents. semanticscholar.org Kinetic experiments supported by quantum chemical modeling can reveal these subtle effects. semanticscholar.orgresearchgate.net

In catalysis, DFT calculations provide insight into how a catalyst controls the outcome of a reaction. For the synthesis of dihydropyranones via NHC catalysis, computational studies have elucidated the reaction mechanism and the factors controlling enantioselectivity. ncl-india.org These models can explain how the chiral environment of the catalyst directs the formation of one enantiomer over the other. Similarly, in cycloaddition reactions, understanding the LUMO (Lowest Unoccupied Molecular Orbital) energies of dihydropyranone precursors through calculations can help predict their reactivity as dienophiles. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4-dihydropyranone |

| Trifluoromethyl dihydropyranone |

Advanced Analytical Methodologies for Characterization and Research on 6 Ethyl 5,6 Dihydro 2h Pyran 2 One

High-Resolution Mass Spectrometry for Structural Elucidation and Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 6-ethyl-5,6-dihydro-2H-pyran-2-one, providing highly accurate mass measurements that are crucial for determining its elemental composition. For a molecule with the formula C₇H₁₀O₂, the calculated exact mass is 126.06808 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high precision (typically within 5 ppm), which allows for the unambiguous confirmation of the molecular formula and distinguishes it from other potential isobaric compounds.

In conjunction with tandem mass spectrometry (HRMS/MS), this technique is also invaluable for structural elucidation. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is produced that offers clues about the molecule's structure, such as the loss of the ethyl group or cleavage of the pyranone ring. Furthermore, HRMS is a powerful tool for pathway analysis. In metabolomics studies, the high sensitivity and mass accuracy of techniques like HPLC-HRMS/MS enable the detection and identification of this compound and related pyran-2-ones within complex biological extracts, helping to map metabolic pathways. ird.frnih.gov

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | nih.govnist.gov |

| Molecular Weight | 126.15 g/mol | nih.gov |

| Computed Exact Mass | 126.068079557 Da | nih.gov |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural confirmation of this compound by mapping the carbon-hydrogen framework.

1D NMR (¹H and ¹³C): ¹H NMR reveals the number of distinct protons and their immediate electronic environment, including signals for the ethyl group, the diastereotopic protons on the saturated part of the ring, and the olefinic protons. ¹³C NMR spectroscopy identifies all unique carbon atoms, with the lactone carbonyl carbon appearing at a characteristic downfield shift (around 170 ppm for similar structures).

2D NMR: For unambiguous assignment, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, confirming the connectivity within the ethyl group and along the pyranone ring backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, providing a clear map of C-H bonds.

These multi-dimensional techniques are particularly powerful when analyzing the compound in complex systems, such as crude reaction mixtures or biological extracts, where signal overlap in 1D spectra can obscure results. ird.fr

Application of NMR for Absolute Configuration Determination

The C6 position of this compound is a chiral center, meaning the molecule exists as a pair of enantiomers, (R) and (S). Determining the absolute configuration is a significant challenge that can be addressed by specific NMR methods. A widely used approach is the Mosher's ester analysis. researchgate.net

This method involves chemically converting a precursor alcohol into diastereomeric esters using a chiral derivatizing agent, such as the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomers produce distinct signals in the ¹H NMR spectrum. By systematically analyzing the chemical shift differences (Δδ = δS - δR) for protons located on either side of the newly formed chiral ester, the absolute configuration of the original alcohol, and by extension the pyranone, can be determined. researchgate.nethebmu.edu.cn Alternative advanced NMR methods, such as the comparison of experimental data with quantum mechanical calculations (e.g., DP4+), are also used to assign stereochemistry. ird.fr

Chiral Chromatography for Enantiomeric Purity and Separation

Chiral chromatography is the definitive method for separating the (R) and (S) enantiomers of this compound. This separation is essential for determining the enantiomeric purity (or enantiomeric excess, ee) of a synthetic sample or for isolating individual enantiomers for further study. scispace.com

The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. gcms.czchromatographyonline.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be utilized. scispace.comgcms.cz

Chiral HPLC: This is often the preferred method, utilizing columns packed with a CSP, commonly based on polysaccharide derivatives like cellulose (B213188) or amylose. chromatographyonline.com The choice of mobile phase (typically a mixture of alkanes and an alcohol modifier) is optimized to achieve baseline separation of the enantiomer peaks.

Chiral GC: For volatile compounds like this pyranone, chiral GC is also highly effective. These methods often use capillary columns coated with a CSP such as a derivatized cyclodextrin. scispace.comgcms.cz

By integrating the peak areas from the resulting chromatogram, the ratio of the two enantiomers can be accurately calculated.

| Technique | Principle | Typical Stationary Phase |

| Chiral HPLC | Differential interaction of enantiomers with a solid chiral stationary phase under liquid mobile phase flow. | Polysaccharide derivatives (e.g., Chiralpak, Chiralcel). chromatographyonline.com |

| Chiral GC | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid chiral stationary phase. | Derivatized cyclodextrins. scispace.comgcms.cz |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and conformational details. Crucially, if a suitable single crystal can be grown, X-ray diffraction analysis can definitively establish both the relative and absolute stereochemistry of chiral centers without the need for derivatization or reference standards.

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically deconstructed to generate an electron density map of the molecule, from which the positions of all atoms can be resolved. While a published crystal structure for this compound is not currently available in open-access databases, this methodology is frequently applied to analogous 5,6-dihydro-2H-pyran-2-one structures to confirm their configurations.

Advanced Spectroscopic Techniques for Elucidating Molecular Properties

Beyond NMR and mass spectrometry, other spectroscopic techniques provide complementary information about the molecular properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecular bonds. For this compound, the most prominent and diagnostic absorption is the strong carbonyl (C=O) stretching band of the α,β-unsaturated lactone, which is expected in the range of 1720–1740 cm⁻¹. Other characteristic signals include those for the olefinic C=C bond and the C-O bonds within the lactone ring. orgsyn.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the α,β-unsaturated lactone constitutes a chromophore that absorbs light in the UV region. Related 5,6-dihydropyran-2-one structures exhibit a characteristic absorption maximum (λmax) around 230–240 nm. ird.fr

Electronic Circular Dichroism (ECD): As a chiral molecule, this compound interacts differently with left- and right-circularly polarized light. ECD spectroscopy measures this differential absorption, producing a spectrum that is unique to each enantiomer. The resulting spectrum, which reflects the molecule's absolute configuration and conformation, is often compared with spectra predicted from quantum chemical calculations to provide a powerful, non-destructive method for assigning the absolute stereochemistry. ird.fr

Natural Occurrence, Isolation, and Biosynthetic Pathways of Dihydropyranone Derivatives

Identification and Sourcing of Natural Dihydropyranones

Recent studies have identified 6-ethyl-5,6-dihydro-2H-pyran-2-one as a volatile organic compound in several plant and fungal species. Its presence is often associated with the characteristic aroma and flavor profiles of these natural products.

Notably, this compound has been detected in:

Eucommia ulmoides leaf tea: A study utilizing widely targeted metabolomics and flavoromics identified this compound as one of the numerous metabolites in this tea. nih.gov

Yunnan Cigar Tobacco: Characterization of volatile organic compounds in Yunnan cigars revealed the presence of this compound. researchgate.net

Aging Flue-Cured Tobacco: Research on the aging process of tobacco leaves has shown that this compound is among the volatile compounds that develop over time. researchgate.netfrontiersin.org

Red Hawthorn (Crataegus sumbollis): Analysis of the volatile components of red hawthorn has identified this dihydropyranone derivative. uobasrah.edu.iq

The Fungus Daldinia concentrica: In a study of inedible mushrooms, this compound was detected in this species and noted for its potential antiviral activities. researchgate.netresearchgate.net

While not explicitly identified as containing this compound, other natural sources are known to produce various dihydropyranone derivatives. For example, derivatives have been isolated from Ravensara crassifolia and Drakaea micrantha orchids.

Table 1: Natural Sources of this compound

| Natural Source | Type of Organism |

|---|---|

| Eucommia ulmoides (Leaf Tea) | Plant |

| Yunnan Cigar Tobacco | Plant |

| Aging Flue-Cured Tobacco | Plant |

| Crataegus sumbollis (Red Hawthorn) | Plant |

Isolation and Purification Strategies from Biological Matrices

The isolation and identification of this compound from biological sources primarily rely on advanced analytical techniques due to its volatile nature.

Common strategies include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for separating and identifying volatile compounds. In the analysis of Yunnan cigars and aging tobacco leaves, GC-MS was employed to characterize the aroma compounds, including this compound. researchgate.netresearchgate.netfrontiersin.org

Solid-Phase Microextraction (SPME) coupled with GC-MS: This technique is particularly useful for extracting volatile and semi-volatile compounds from the headspace of a sample. It was utilized in the study of Yunnan cigar tobacco to identify key aroma components. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): In the comprehensive analysis of Eucommia ulmoides leaf tea, a widely targeted metabolomics approach using UPLC-MS/MS was able to identify a vast number of metabolites, including this compound. nih.gov The process for this involved vacuum freeze-drying of the samples, grinding them into a powder, and extracting the metabolites with a methanol-water solution. nih.gov

For dihydropyranone derivatives in general, purification often involves chromatographic techniques. For instance, synthetic dihydropyranones have been purified using automated flash chromatography systems with silica (B1680970) gel. researchgate.net

Proposed Biosynthetic Pathways of the Dihydropyranone Scaffold

While specific biosynthetic pathways for this compound are not extensively documented in the available literature, the general biosynthesis of dihydropyranone scaffolds is understood to originate from a few key metabolic pathways. Natural products are typically formed from a small number of simple building blocks. nih.gov

The major biosynthetic routes that could lead to the formation of dihydropyranone structures include:

The Polyketide Pathway (Acetic Acid and Malonic Acid Pathway): This pathway is responsible for producing a wide array of natural products, including fatty acids and polyketides, which can serve as precursors to various heterocyclic compounds.

The Mevalonic Acid (MVA) or Methylerythritol Phosphate (MEP) Pathway: This pathway generates terpenoids and steroids, which can undergo subsequent modifications to form diverse structures.

The Shikimic Acid Pathway: This pathway produces aromatic amino acids and other phenylpropanoids, which can also be precursors to heterocyclic compounds.

The vast chemical diversity of natural products arises from the various ways these fundamental pathways can be combined and modified. nih.gov Computer-aided bio-retrosynthesis prediction tools are being developed to navigate these complex biosynthetic networks. nih.gov

Enzymatic Transformations and Biocatalytic Synthesis Relevance

The application of enzymes in the synthesis of chiral compounds is a rapidly growing field, offering high selectivity under mild reaction conditions. uobasrah.edu.iquni-marburg.de While specific enzymatic transformations leading to or involving this compound are not detailed in the provided research, the broader field of biocatalysis offers relevant insights.

Enzymes that are commonly used in the synthesis of chiral molecules and could be relevant for dihydropyranone derivatives include:

Ketoreductases (KREDs): These enzymes are widely used for the stereoselective reduction of ketones to chiral alcohols, which are valuable intermediates in the synthesis of complex molecules. uobasrah.edu.iq

Lipases and Esterases: These hydrolytic enzymes are often employed for the resolution of racemic mixtures and the formation of esters and lactones. uni-marburg.de

Transaminases: These enzymes are used to produce chiral amines, which are important building blocks in pharmaceuticals. uni-marburg.de

The development of engineered enzymes through directed evolution is continuously expanding the toolbox for biocatalysis, making it possible to create novel biocatalysts for specific synthetic transformations. uni-marburg.de This suggests a potential for developing enzymatic routes for the synthesis of specific dihydropyranones like this compound in the future.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetic Acid |

| Malonic Acid |

| Mevalonic Acid |

| Methylerythritol Phosphate |

Exploration of Biological Activity and Mechanism of Action Pre Clinical/in Vitro Research Focus

Structure-Activity Relationship (SAR) Studies for Dihydropyranone Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For dihydropyranone analogs, research has demonstrated that minor structural modifications can lead to significant changes in potency and selectivity.

A study on a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives revealed key SAR insights. nih.gov It was observed that the nature of the substituent on the C4-phenyl ring played a crucial role in their antiproliferative activity. Generally, substituted derivatives showed superior activity compared to the unsubstituted parent compound (4a). nih.gov Specifically, derivatives with electron-withdrawing groups like 4-nitro (4g) and 4-chloro (4i), as well as those with bulky electron-donating groups like 3,4,5-trimethoxy (4j), were among the most potent against both SW-480 and MCF-7 cancer cell lines. nih.gov

In another line of research, analogs of the naturally occurring styryl lactone (R)-goniothalamin, which features a 5,6-dihydro-2H-pyran-2-one core, were synthesized to explore SAR. nih.gov Replacing the styryl substituent at the 6-position with bicycloaryl groups like 2-naphthyl and 3-quinoyl resulted in new analogs. Anti-proliferative tests indicated that the 2-naphthyl substituted (R)-5,6-dihydro-2H-pyran-2-one exhibited slightly better cytotoxicity than the parent compound, (R)-goniothalamin. nih.gov Further investigation into the cytotoxicities of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one stereoisomers highlighted the importance of stereochemistry and the presence of a hydroxyl group on the side chain for activity. researchgate.net For instance, the 2'-dehydroxy derivative showed the highest activity against HeLa cells, suggesting the 2'-hydroxy group might not be essential for the cytotoxicity of this particular analog. researchgate.net

These studies collectively underscore that the biological activity of the dihydropyranone scaffold can be finely tuned by modifying substituents at various positions on the pyranone ring and its appended groups.

In Vitro Investigations into Biological Target Engagement

Identifying the specific molecular targets with which a compound interacts is crucial for elucidating its mechanism of action. For dihydropyranone scaffolds, in vitro studies have implicated several potential protein targets.

Molecular docking studies have suggested that certain dihydropyranopyran derivatives may target cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov These compounds were predicted to fit well within the ATP-binding site of CDK2, a validated target for anticancer pyran derivatives. nih.gov Similarly, research on cytotoxic 6-heptyl-5,6-dihydro-2H-pyran-2-ones, isolated from Hyptis species, pointed towards a different target. researchgate.net Molecular docking studies indicated that these compounds have a high affinity for the pironetin-binding site of α-tubulin. researchgate.net Engagement of this site can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, which may explain the cytotoxic potential of these molecules. researchgate.net

The concept of target engagement can be explored using various biophysical and cellular assays. nih.govilo.org Techniques like Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) can provide quantitative data on compound binding to a target protein in live cells. nih.govpromegaconnections.com While specific target engagement data for 6-ethyl-5,6-dihydro-2H-pyran-2-one is not available, the findings for its analogs suggest that proteins involved in cell cycle regulation (CDK2) and cytoskeletal function (α-tubulin) are plausible targets for this class of compounds.

Biochemical Pathway Modulation by Dihydropyranone Scaffolds

Beyond direct target engagement, bioactive compounds often exert their effects by modulating complex biochemical pathways. Dihydropyranone scaffolds have been shown to influence cellular signaling cascades, particularly those related to cell growth, survival, and stress response.

Research on 6-pentyl-2H-pyran-2-one (6PP), an analog of the title compound, investigated its effect on the phytopathogenic oomycete Peronophythora litchii. mdpi.com Transcriptomic analysis revealed that 6PP treatment significantly altered the expression of genes related to the Target of Rapamycin (TOR) pathway. The TOR pathway is a highly conserved signaling cascade that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrients and growth factors. mdpi.com Specifically, 6PP treatment led to the upregulation of positive regulators of the TOR pathway, such as PlCytochrome C and the transcription factor PlYY1, while downregulating putative negative regulators. mdpi.com This modulation of the TOR pathway was linked to the observed inhibition of vegetative growth and virulence of the pathogen. mdpi.com

While this study was conducted in a pathogenic oomycete, it highlights the potential for dihydropyranone structures to interfere with fundamental signaling pathways that are often conserved across species, including in mammalian cells. The ability to modulate pathways like TOR, PI3K/Akt, or ERK1/2 is a hallmark of many therapeutic agents, particularly in oncology. nih.gov

Ligand-Receptor Interaction Studies through Molecular Docking and Simulation

To gain a deeper, atomistic understanding of how dihydropyranone analogs bind to their putative targets, researchers employ computational methods like molecular docking and molecular dynamics (MD) simulations.

In the study of dihydropyranopyran derivatives as potential anticancer agents, molecular docking was used to predict their binding affinity and interaction patterns within the ATP-binding site of CDK2 (PDB code: 1DI8). nih.gov The docking protocol was first validated by re-docking the co-crystallized ligand, which confirmed the reliability of the method. The synthesized compounds were found to be well-accommodated within the binding site, achieving binding energies comparable to known CDK2 inhibitors. nih.gov An MD simulation performed on the complex of the most active compound (4g) with CDK2 confirmed the stability of the binding and the persistence of key interactions over time. nih.gov

Similarly, for the cytotoxic 6-heptyl-5,6-dihydro-2H-pyran-2-ones, molecular docking studies suggested a high affinity for the pironetin-binding site on α-tubulin. researchgate.net These computational analyses help rationalize the experimentally observed biological activities and can guide the design of new analogs with improved binding affinity and selectivity. researchgate.net These studies provide a structural hypothesis for the observed biological effects, suggesting that these small, flexible molecules can effectively interact with specific pockets on protein targets.

Cellular Activity Investigations (e.g., antiproliferative effects in research models)

The ultimate test of a compound's potential in a pre-clinical setting often involves assessing its activity in cellular models. For dihydropyranone analogs, a significant body of research has focused on their antiproliferative effects against various cancer cell lines.

A series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were evaluated for their ability to inhibit the growth of human colon adenocarcinoma (SW-480) and breast cancer (MCF-7) cells using the MTT assay. nih.gov Several compounds demonstrated potent antiproliferative effects. Notably, compounds 4j (3,4,5-(OCH₃)₃ substitution), 4i (4-Cl substitution), and 4g (4-NO₂ substitution) were the most active derivatives. nih.gov

The table below summarizes the antiproliferative activity (IC₅₀ in µM) for selected compounds from this study.

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) vs. SW-480 | IC₅₀ (µM) vs. MCF-7 |

| 4a | Unsubstituted | 90.5 | >100 |

| 4d | 4-OCH₃ | 87.2 | 104.9 |

| 4g | 4-NO₂ | 34.6 | 42.6 |

| 4i | 4-Cl | 35.9 | 34.2 |

| 4j | 3,4,5-(OCH₃)₃ | 38.6 | 26.6 |

| Cisplatin | (Positive Control) | 10.4 | 12.5 |

| Data sourced from reference nih.gov. |

Similarly, studies on (R)-goniothalamin analogs, which also possess the 5,6-dihydro-2H-pyran-2-one core, have demonstrated cytotoxicity against PC-3 (prostate cancer) and MCF-7 cell lines. nih.gov The cytotoxic effects of 6-heptyl-5,6-dihydro-2H-pyran-2-ones have also been reported against several human cancer cell lines, including HeLa (cervical cancer) and MCF-7, with IC₅₀ values often below 10 µM. researchgate.net These cellular activity investigations confirm that the dihydropyranone scaffold is a promising pharmacophore for the development of antiproliferative agents.

Emerging Applications and Future Directions in 6 Ethyl 5,6 Dihydro 2h Pyran 2 One Research

Role as a Key Intermediate in Complex Molecule Synthesis

6-ethyl-5,6-dihydro-2H-pyran-2-one, as a member of the dihydropyranone family, serves as a valuable intermediate in the synthesis of more complex molecules. The dihydropyranone scaffold, characterized by an unsaturated lactone ring, offers a versatile platform for a variety of chemical transformations.

Researchers have demonstrated that dihydropyranones can be synthesized through various methods, including organocatalytic processes involving N-heterocyclic carbenes (NHCs). nih.gov These reactions, often classified as [4+2] and [3+3] cycloadditions, allow for the construction of the dihydropyranone core with multiple stereocenters. nih.gov The resulting products can then be directed towards epimerization and further functionalization to create more intricate molecular architectures. nih.gov For instance, the annulation of enals with various substrates using NHC catalysts has proven to be an effective strategy for producing dihydropyranone derivatives. nih.gov

The reactivity of the dihydropyranone ring allows for its use in the synthesis of diverse heterocyclic compounds. rsc.org For example, 5,6-dihydro-2H-pyran-2-ones have been utilized as synthons in the creation of highly functionalized spirocyclic ketals. chemrxiv.org These intermediates can then be transformed into other valuable structures, such as 2-tetralones, through subsequent reactions. chemrxiv.org The ability to use these compounds as starting materials for a wide array of organic molecules underscores their importance as key intermediates in synthetic chemistry. rsc.org

Table 1: Synthetic Routes to Dihydropyranone Derivatives

| Reaction Type | Catalysts/Reagents | Substrates | Product Type |

| [4+2] Cycloaddition | N-Heterocyclic Carbenes (NHCs) | Enals, Ketones | 3,4-Dihydropyran-2-ones |

| [3+3] Cycloaddition | N-Heterocyclic Carbenes (NHCs) | Enals, 1,3-Dicarbonyl compounds | Functionalized Dihydropyranones |

| Ring-Closing Metathesis | Grubbs II catalyst | Dienes with carboxylate groups | 5,6-Dihydro-2H-pyran-2-ones |

| Condensation Reaction | Ammonium acetate | 4-Hydroxy-6-methyl-2-pyrone, Benzaldehydes | Dihydropyranopyran derivatives |

Research into Agrochemical Development

While direct research on the agrochemical applications of this compound is limited, studies on structurally related compounds suggest potential in this area. Natural products containing the dihydropyranone scaffold have demonstrated biological activity, indicating that these compounds could be explored for the development of new pesticides.

For instance, cytotoxic 6-heptyl-5,6-dihydro-2H-pyran-2-ones have been identified as chemical markers in certain plant species and are believed to contribute to their therapeutic properties. The cytotoxicity of these compounds suggests they could be investigated as natural pesticides for controlling agricultural pests. bbg.org Many plants naturally produce chemical defenses to resist attacks from insects and pathogens, and these compounds often serve as the basis for botanical insecticides. bbg.org

The development of new herbicides and insecticides is crucial for modern agriculture. Herbicides are used to control unwanted plants (weeds), while insecticides target insect pests. bbg.orglibretexts.org Natural pesticides are gaining interest as alternatives to synthetic chemicals due to their potential for lower environmental impact. bbg.org Compounds like this compound, being a naturally derived or nature-inspired scaffold, could fit into the framework of developing more sustainable agrochemical solutions. Further research is needed to evaluate the specific herbicidal or insecticidal properties of this compound and its derivatives against common agricultural pests and weeds.

Potential Contributions to Materials Science and Polymer Chemistry

The dihydropyranone structure holds promise for applications in materials science and polymer chemistry, particularly in the synthesis of novel polyesters. The lactone ring of this compound is susceptible to ring-opening polymerization (ROP), a process that can lead to the formation of polyesters with unique properties.

Research has shown that substituted 3,4-dihydro-2H-pyrans can undergo ring-opening polymerization using cationic or anionic catalysts to produce high molecular weight polymers. acs.org This process allows for the creation of polyesters with a head-to-head alternating sequence, which can exhibit different physical and chemical properties compared to conventional head-to-tail polymers. acs.org For example, these head-to-head copolymers have been observed to have higher glass transition temperatures (Tg) than their head-to-tail counterparts. acs.org

The synthesis of polyesters from lactones is a well-established method for producing biodegradable and biocompatible materials. rsc.org The potential to create amino-functionalized polyesters through the ring-opening alternating copolymerization of related cyclic monomers further expands the scope of applications for dihydropyranone-based polymers. rsc.org These functionalized polyesters are being explored for use as antibacterial materials and in drug delivery systems. rsc.org The incorporation of the this compound monomer into polyester (B1180765) chains could lead to new materials with tailored thermal and mechanical properties.

Table 2: Polymerization of Dihydropyran Derivatives

| Polymerization Method | Monomers | Resulting Polymer | Potential Applications |

| Ring-Opening Polymerization (ROP) | Substituted 3,4-dihydro-2H-pyrans | Head-to-head alternating copolyesters | Advanced materials with unique thermal properties |

| Ring-Opening Alternating Copolymerization | Glycidylamines and cyclic anhydrides | Amino-functionalized polyesters | Antibacterial materials, gene delivery carriers |

| Dehydrogenation Polymerization | α,ω-diols | Aliphatic polyesters | Biodegradable plastics |

Advances in Catalyst Design Incorporating Dihydropyranone Structures

The synthesis of dihydropyranones themselves has been a focus of advancements in catalyst design. The development of efficient catalysts is crucial for controlling the stereochemistry and yield of these valuable compounds. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of 3,4-dihydropyran-2-ones. nih.gov These catalysts activate aldehydes, facilitating their reaction with various substrates to form the dihydropyranone ring system. nih.gov The versatility of NHC catalysis allows for the production of a wide range of dihydropyranone derivatives under mild conditions. nih.gov

Furthermore, dihydropyranone derivatives have the potential to be incorporated into the design of new catalysts. The functional groups on the dihydropyranone ring can be modified to act as ligands that coordinate with metal centers, creating novel metal-ligand complexes for catalysis. The strategic design of such catalysts, guided by computational and experimental studies, can lead to improved selectivity and activity in various chemical transformations. acs.org For example, a combined theoretical and experimental approach has been used to enhance iridium catalysts for chemoselective C-H deuteration by rationally designing the catalyst structure. acs.org

Integration with Chemoinformatics and Machine Learning for Compound Discovery

The fields of chemoinformatics and machine learning are increasingly being integrated into the process of chemical discovery and development, and these tools can be applied to the study of this compound and its analogs. Machine learning models can be trained on existing chemical data to predict the properties of new, unsynthesized compounds. chemrxiv.orgnih.gov

For instance, machine learning algorithms can predict various pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as physicochemical properties. nih.gov By applying these models to a virtual library of dihydropyranone derivatives, researchers can prioritize the synthesis of compounds with the most promising profiles for a specific application, be it as a pharmaceutical, agrochemical, or new material.

Moreover, machine learning is being used to predict the outcomes of chemical reactions, which can accelerate the discovery of new synthetic routes to compounds like this compound. rsc.org Deductive machine learning models can even help identify reaction products from a mixture of spectral data, aiding in the characterization of new compounds. rsc.org Computational tools, such as density functional theory (DFT), can be used to study the properties and reactivity of dihydropyranone derivatives at a molecular level, providing insights that can guide experimental work. mdpi.com

Table 3: Applications of Chemoinformatics and Machine Learning in Dihydropyranone Research

| Application | Technique | Purpose |

| Property Prediction | Machine Learning (e.g., DeepDelta, Random Forest) | Predict pharmacokinetic and physicochemical properties of new derivatives. chemrxiv.org |

| Reaction Prediction | Deductive Machine Learning | Predict products of chemical reactions and identify unknown compounds from spectral data. rsc.org |

| Mechanistic Studies | Density Functional Theory (DFT) | Understand reaction mechanisms and the influence of substituents on reactivity. mdpi.com |

| Virtual Screening | Machine Learning Models | Identify promising drug candidates by predicting their binding affinity to biological targets. nih.gov |

Conclusions and Outlook on 6 Ethyl 5,6 Dihydro 2h Pyran 2 One Research

Summary of Key Methodological Advancements and Discoveries

Research into 6-ethyl-5,6-dihydro-2H-pyran-2-one and its analogs has led to significant progress in synthetic methodologies. A variety of synthetic routes have been developed, ranging from classical organic reactions to modern catalytic systems. For instance, the Knoevenagel condensation represents a traditional method for forming the α,β-unsaturated carbonyl moiety inherent to this lactone's structure. More contemporary and sophisticated approaches include ring-closing metathesis, often employing catalysts like the Grubbs' catalyst, and various cycloaddition reactions. osi.lvyok.gov.tr

Catalysis, in particular, has been a major driver of innovation in dihydropyranone synthesis. Organocatalysis, especially using N-heterocyclic carbenes (NHCs), has emerged as a powerful tool. osi.lv Furthermore, transition metal catalysis, involving metals such as copper and silver, has enabled the development of novel cyclization and multicomponent reactions to construct the dihydropyranone core with high efficiency and selectivity. organic-chemistry.org For 6-substituted derivatives, hetero-Diels-Alder reactions have proven to be a valuable synthetic strategy. organic-chemistry.org One specific, albeit multi-step, pathway for the synthesis of this compound begins with 3-(benzyloxy)propionic acid.

Key discoveries related to this class of compounds often originate from the study of natural products. For example, various 5,6-dihydropyran-2-one derivatives have been isolated from natural sources where they exhibit interesting biological roles, such as serving as antifungal agents or as pollinator attractants for orchids. A notable area of discovery has been the cytotoxic properties of these compounds. For instance, 6-heptyl-5,6-dihydro-2H-pyran-2-ones, isolated from plants of the Hyptis genus, have demonstrated cytotoxic effects against human cancer cell lines. researchgate.net Molecular docking studies of these compounds have suggested that their mechanism of action may involve binding to α-tubulin, a crucial protein involved in cell division. researchgate.net

Identification of Knowledge Gaps and Future Research Avenues

Despite the progress made, significant knowledge gaps remain in the research of this compound. While a wealth of information exists for the general class of dihydropyranones, detailed studies focusing specifically on the 6-ethyl substituted variant are limited. This scarcity of specific research presents a clear knowledge gap and a promising area for future investigation.

Future research should aim to develop more efficient and environmentally friendly synthetic methods for this compound. The stereochemistry of the C6 position, which bears the ethyl group, is a critical aspect that warrants further exploration. The development of stereoselective syntheses to access specific enantiomers or diastereomers of this compound is a significant challenge and a key avenue for future research, as different stereoisomers are likely to exhibit distinct biological activities. researchgate.net

The full therapeutic potential of this compound is another area ripe for exploration. While preliminary research has pointed to its antiandrogenic properties and potential use in treating conditions like benign prostatic hyperplasia and acne, these findings need to be substantiated through more extensive studies. Investigating its efficacy in other hormone-related disorders could unveil new therapeutic applications. Furthermore, a deeper understanding of the molecular mechanisms underlying its biological effects is needed. Identifying its specific cellular targets and signaling pathways will be crucial for its development as a potential therapeutic agent.

Broader Implications of Dihydropyranone Research for Chemical and Biological Sciences

The study of this compound and its parent structure has broader implications for both chemical and biological sciences. In the realm of chemical sciences, these compounds serve as valuable building blocks in organic synthesis. osi.lv Their versatile structure allows for further chemical transformations, making them key intermediates in the synthesis of more complex heterocyclic systems and natural products. The continuous effort to devise novel and efficient synthetic routes to dihydropyranones contributes to the advancement of synthetic methodology as a whole, providing chemists with new tools and strategies for constructing complex molecular architectures.

From a biological and medicinal perspective, the diverse pharmacological activities of dihydropyranones make them a compelling class of compounds for drug discovery. osi.lvacs.org Their reported antifungal, antimicrobial, anti-inflammatory, and antitumor properties highlight their potential as lead structures for the development of new medicines. osi.lvacs.org The antiandrogenic activity of this compound, in particular, positions it as a candidate for addressing specific medical needs. The ongoing discovery of new dihydropyranone derivatives from natural sources continues to enrich our understanding of the chemical diversity of the natural world and provides new starting points for drug development programs.

Q & A

Q. What are the foundational synthetic routes for 6-ethyl-5,6-dihydro-2H-pyran-2-one, and how are reaction conditions optimized?

A common method involves the condensation of vinylacetic acid with paraformaldehyde in the presence of concentrated sulfuric acid and glacial acetic acid, yielding the α,β-unsaturated δ-lactone core . Optimization focuses on controlling temperature (40–60°C), acid catalyst ratios, and reaction time to maximize yield (typically 60–75%). Side products, such as over-oxidized derivatives, are minimized by maintaining anhydrous conditions and slow reagent addition. Purity is confirmed via column chromatography and NMR analysis .

Q. How do researchers confirm the structural identity of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify lactone ring protons (δ 4.2–5.5 ppm) and carbonyl signals (δ 170–175 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 140 [M+H]) and fragmentation patterns validate the molecular formula.

- IR Spectroscopy : Strong absorption at ~1740 cm confirms the lactone carbonyl group .

Q. What biological activities are associated with this compound, and how are they assessed?

The compound exhibits antitumor, antifungal, and anti-inflammatory properties. Assays include:

- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa) with IC values typically ranging 10–50 µM.

- Enzyme Inhibition : Fluorometric assays for cytochrome P450 or kinase inhibition, with IC values reported in low micromolar ranges.

- Microbial Growth Inhibition : Agar diffusion tests against Candida albicans or Staphylococcus aureus .

Advanced Research Questions

Q. How is stereoselective synthesis achieved for this compound derivatives?

Stereocontrol is attained via:

- Prins Cyclization : Forms the pyranone ring with axial chirality using Lewis acids (e.g., BF·OEt) to direct stereochemistry.

- Mitsunobu Reaction : Installs hydroxyl groups with retention of configuration (e.g., (R)-6-substituted derivatives).

- Ring-Closing Metathesis (RCM) : Grubbs catalyst generates macrocyclic lactones with >90% enantiomeric excess (ee) .

Q. What computational methods are used to study the conformational dynamics of this compound?

- Density Functional Theory (DFT) : B3LYP/DGDZVP calculations optimize ground-state geometries and predict NMR coupling constants (e.g., for diastereotopic protons).

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., chloroform) on ring puckering and substituent orientation.

- Docking Studies : Predict binding poses in enzyme active sites (e.g., COX-2 for anti-inflammatory activity) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., compare IC in MCF-7 vs. HepG2).

- Metabolite Interference : Use LC-MS to rule out degradation products.

- Structural Confirmation : Re-synthesize batches and compare NMR data to exclude isomer contamination .

Q. What strategies optimize the synthesis of this compound derivatives with enhanced bioactivity?

Q. How do substituents at C-6 influence the compound’s physicochemical and biological properties?

| Substituent | LogP | Solubility (mg/mL) | Antifungal IC (µM) |

|---|---|---|---|

| Ethyl (parent) | 1.8 | 2.1 | 25 |

| Benzyloxy-methyl | 3.2 | 0.5 | 12 |

| Hydroxyl | 0.9 | 8.3 | 45 |

Bulkier groups (e.g., benzyloxy-methyl) increase lipophilicity and membrane permeability but reduce solubility. Polar groups (e.g., hydroxyl) enhance aqueous solubility but limit cellular uptake .

Q. What analytical techniques quantify this compound in complex matrices (e.g., plant extracts)?

Q. How are enzyme interaction mechanisms elucidated for this compound?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to target proteins.

- X-ray Crystallography : Resolve co-crystal structures (e.g., with CYP51 for antifungal activity).

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.